Superior Potency: VU625 vs. VU590 in AeKir1 Inhibition
VU625 is the most potent AeKir1 inhibitor described to date, demonstrating a 58-fold improvement in potency over the earlier tool compound VU590. This enhanced potency allows for lower working concentrations, reducing solvent artifacts and off-target risks in cell-based assays [1].
| Evidence Dimension | In vitro potency against heterologously expressed AeKir1 channels |
|---|---|
| Target Compound Data | IC50 = 96.8 nM |
| Comparator Or Baseline | VU590: IC50 = 5.6 µM (5,600 nM) |
| Quantified Difference | VU625 is ~58-fold more potent |
| Conditions | Patch clamp electrophysiology in HEK293 cells for VU625; Tl+ flux assay in TREx-HEK293 cells for VU590 |
Why This Matters
The 58-fold increase in potency enables researchers to use significantly lower compound concentrations, minimizing non-specific effects and improving assay signal-to-noise ratio in electrophysiology and ion flux studies.
- [1] Raphemot R, Rouhier MF, Swale DR, et al. Discovery and Characterization of a Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channels. PLoS ONE. 2014;9(11):e110772. View Source
